4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine
Description
4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine (CAS: 1857214-13-1, molecular formula: C₁₀H₁₉NOS) is a thiomorpholine derivative characterized by a six-membered ring containing one sulfur atom and two methyl substituents at the 2- and 2′-positions. This compound is primarily utilized as a building block in medicinal chemistry, where thiomorpholine derivatives are valued for their enhanced lipophilicity compared to morpholine analogues and their metabolic susceptibility to oxidation at the sulfur atom . Its synthesis and applications align with broader trends in drug development, where sulfur-containing heterocycles are leveraged for improved pharmacokinetic properties .
Properties
IUPAC Name |
4-(2-methoxyprop-2-enyl)-2,2-dimethylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-9(12-4)7-11-5-6-13-10(2,3)8-11/h1,5-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYKNLRTQXBKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC(=C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1857214-13-1 | |
| Record name | 4-(2-methoxyprop-2-en-1-yl)-2,2-dimethylthiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with methoxyprop-2-enyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyprop-2-enyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiomorpholine vs. Morpholine Derivatives
A critical distinction between thiomorpholine and morpholine derivatives lies in the replacement of oxygen with sulfur. In contrast, its morpholine analogue lacks such interactions due to the absence of sulfur, resulting in different solid-state packing and solubility profiles. The sulfur atom in thiomorpholine derivatives increases lipophilicity (logP values typically 0.5–1.0 units higher than morpholine counterparts) and serves as a metabolic "soft spot," enabling oxidation to sulfoxides or sulfones .
Table 1: Key Differences Between Thiomorpholine and Morpholine Analogues
| Property | Thiomorpholine Derivatives | Morpholine Derivatives |
|---|---|---|
| Lipophilicity (logP) | Higher (e.g., +0.8) | Lower |
| Metabolic Stability | Susceptible to oxidation | More stable |
| Crystal Packing | Dimerization via C–H···O bonds | No sulfur-mediated interactions |
| Bioavailability | Improved membrane permeability | Moderate |
Structural Analogues of 4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine
- 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine (CAS: Discontinued): This discontinued analogue features a dioxolane-substituted ethyl group instead of the methoxyprop-2-enyl moiety.
- 4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride (CAS: 1189919-21-8): Oxidation of the sulfur atom to a sulfoxide introduces a chiral center and enhances hydrogen-bonding capacity.
- 2,2-Dimethylthiomorpholine 1-oxide (CAS: 192506-85-7): The sulfoxide derivative demonstrates how oxidation alters reactivity and solubility. Its simpler structure lacks the 4-position substituent, limiting steric effects and synthetic versatility compared to the target compound .
Table 2: Comparison of Structural Analogues
| Compound Name (CAS) | Key Substituents | Functional Impact |
|---|---|---|
| 4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine (1857214-13-1) | 2-Methoxyprop-2-enyl at C4 | Allyl ether reactivity, moderate lipophilicity |
| 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine (Discontinued) | Dioxolane-ethyl at C4 | Increased polarity, reduced stability |
| 4-(4-Nitrophenyl)thiomorpholine (N/A) | 4-Nitrophenyl at C4 | Aromatic stacking, hydrogen bonding |
| 4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide (1189919-21-8) | Sulfoxide, 2-chlorophenyl | Enhanced hydrogen bonding, chirality |
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